molecular formula C19H21N3O2 B5873327 5-(benzoylamino)-2-(1-piperidinyl)benzamide

5-(benzoylamino)-2-(1-piperidinyl)benzamide

Cat. No. B5873327
M. Wt: 323.4 g/mol
InChI Key: ZCHKFMNOKLHCHK-UHFFFAOYSA-N
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Description

5-(benzoylamino)-2-(1-piperidinyl)benzamide, also known as BAPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(benzoylamino)-2-(1-piperidinyl)benzamide involves the inhibition of FAAH and MAGL enzymes. FAAH is responsible for the breakdown of anandamide, which is an endocannabinoid that has been found to have various physiological effects. MAGL, on the other hand, is responsible for the breakdown of 2-arachidonoylglycerol (2-AG), which is another endocannabinoid. Inhibition of these enzymes leads to an increase in the levels of these endocannabinoids, which can activate the cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
5-(benzoylamino)-2-(1-piperidinyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to have neuroprotective and anti-inflammatory effects by increasing the levels of endocannabinoids. 5-(benzoylamino)-2-(1-piperidinyl)benzamide has also been found to have anticancer properties by inhibiting the growth of cancer cells. Additionally, 5-(benzoylamino)-2-(1-piperidinyl)benzamide has been found to have analgesic properties by reducing pain sensation.

Advantages and Limitations for Lab Experiments

5-(benzoylamino)-2-(1-piperidinyl)benzamide has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(benzoylamino)-2-(1-piperidinyl)benzamide has also been found to have low toxicity and can be used in a wide range of concentrations. However, 5-(benzoylamino)-2-(1-piperidinyl)benzamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 5-(benzoylamino)-2-(1-piperidinyl)benzamide has been found to have some off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the study of 5-(benzoylamino)-2-(1-piperidinyl)benzamide. One of the potential applications of 5-(benzoylamino)-2-(1-piperidinyl)benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(benzoylamino)-2-(1-piperidinyl)benzamide has been found to have neuroprotective effects, which can be beneficial in these diseases. Additionally, 5-(benzoylamino)-2-(1-piperidinyl)benzamide has been found to have anticancer properties, which can be further explored for the development of cancer therapies. Further studies can also be conducted to explore the off-target effects of 5-(benzoylamino)-2-(1-piperidinyl)benzamide and to optimize its use in lab experiments.
In conclusion, 5-(benzoylamino)-2-(1-piperidinyl)benzamide is a chemical compound that has various applications in scientific research. It has been found to have neuroprotective, anti-inflammatory, and anticancer effects. 5-(benzoylamino)-2-(1-piperidinyl)benzamide can be easily synthesized and purified, and has low toxicity. However, it has poor solubility in aqueous solutions and has some off-target effects. Future studies can be conducted to explore the potential applications of 5-(benzoylamino)-2-(1-piperidinyl)benzamide in the treatment of neurodegenerative diseases and cancer, and to optimize its use in lab experiments.

Synthesis Methods

5-(benzoylamino)-2-(1-piperidinyl)benzamide can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 5-amino-2-nitrobenzoic acid with piperidine in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with benzoyl chloride to obtain 5-(benzoylamino)-2-(1-piperidinyl)benzamide. This method has been optimized to achieve high yields and purity of 5-(benzoylamino)-2-(1-piperidinyl)benzamide.

Scientific Research Applications

5-(benzoylamino)-2-(1-piperidinyl)benzamide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of pharmacology, neuroscience, and cancer research. 5-(benzoylamino)-2-(1-piperidinyl)benzamide has been shown to inhibit the activity of certain enzymes such as FAAH and MAGL, which are involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been found to have neuroprotective and anti-inflammatory effects.

properties

IUPAC Name

5-benzamido-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c20-18(23)16-13-15(21-19(24)14-7-3-1-4-8-14)9-10-17(16)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHKFMNOKLHCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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